Product packaging for 5H-Pyrimido[4,5-b][1,4]oxazine(Cat. No.:CAS No. 255-12-9)

5H-Pyrimido[4,5-b][1,4]oxazine

Cat. No.: B14752290
CAS No.: 255-12-9
M. Wt: 135.12 g/mol
InChI Key: AMVSDQKAVISQSU-UHFFFAOYSA-N
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Description

5H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets and serving as a versatile scaffold for developing novel therapeutic agents . This molecular framework is particularly significant in the research and development of GPR119 agonists, a promising target for Type 2 Diabetes Mellitus (T2DM) treatment . Activation of the GPR119 receptor increases intracellular cyclic AMP (cAMP) levels, which stimulates glucose-dependent insulin secretion and regulates glucagon-like peptide 1 (GLP-1), thereby improving glucose tolerance . Optimized derivatives of dihydropyrimido[5,4-b][1,4]oxazine have demonstrated potent GPR119 agonistic activity in vitro, with certain compounds exhibiting significant hypoglycemic effects in preclinical oral glucose tolerance tests (oGTT), outperforming standard treatments like Vildagliptin in reducing blood glucose levels . The rigid, fused bicyclic system of the pyrimido[4,5-b][1,4]oxazine core provides a defined three-dimensional shape that can be tailored to fit into the active sites of various enzymes and receptors, making it a crucial building block in pharmaceutical chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B14752290 5H-Pyrimido[4,5-b][1,4]oxazine CAS No. 255-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255-12-9

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-4,8H

InChI Key

AMVSDQKAVISQSU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC=C2N1

Origin of Product

United States

Synthetic Methodologies for 5h Pyrimido 4,5 B 1 2 Oxazine and Its Derivatives

Classical Approaches to the Pyrimido[4,5-b]rsc.orgnih.govoxazine Ring System

Classical synthetic routes have been fundamental in providing access to the pyrimido[4,5-b] rsc.orgnih.govoxazine (B8389632) ring system. These methods often involve multi-step sequences, relying on foundational organic reactions like condensation and heterocyclization.

A primary and well-established method for synthesizing the pyrimido[4,5-b] rsc.orgnih.govoxazine ring system involves the condensation of 4,5-diaminopyrimidine derivatives with α-halogenated ketones or aldehydes. rsc.org This reaction provides a direct route to the fused heterocyclic system.

The reaction mechanism typically proceeds through an initial nucleophilic attack by one of the amino groups of the diaminopyrimidine onto the carbonyl carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the second amino group displaces the halogen atom, leading to the formation of the oxazine ring. The nature of the product can be influenced by the specific reactants and reaction conditions used. rsc.org For instance, the condensation of certain 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone has been shown to yield pyrimido[4,5-b] rsc.orgnih.govoxazines. rsc.org

A similar strategy has been employed in the synthesis of the related pyrido[4,3-b] rsc.orgnih.govoxazine ring system, where a 5-amino-4-hydroxypyridine is reacted with α-halo ketones. nih.gov This analogous reaction underscores the utility of α-halocarbonyl compounds in the formation of fused oxazine rings.

Table 1: Examples of Condensation Reactions for Pyrimido[4,5-b] rsc.orgnih.govoxazine Synthesis

4,5-Diaminopyrimidine Derivative α-Halocarbonyl Compound Resulting Product Reference
Substituted 4,5-Diaminopyrimidine α-Bromoisopropyl methyl ketone Pyrimido[4,5-b] rsc.orgnih.govoxazine derivative rsc.org
5-Amino-4-hydroxypyridine* Various α-Halo ketones Ethyl (5-amino-2H-pyrido[4,3-b] rsc.orgnih.govoxazin-7-yl)carbamate derivatives nih.gov

Note: This is an analogous reaction for the related pyrido-oxazine system.

Beyond the direct condensation approach, various intermolecular and intramolecular heterocyclization strategies have been developed to construct the pyrimido-oxazine framework. These methods often involve the sequential formation of bonds to build the heterocyclic system.

Intramolecular cyclization is a key step in many synthetic routes. For example, a suitably functionalized pyrimidine (B1678525) precursor, perhaps with an amino group at the 5-position and a hydroxyl or potential hydroxyl group at the 4-position attached to a side chain, can be induced to cyclize. This can be achieved by creating a reactive intermediate that facilitates the ring-closing reaction.

Domino processes that involve an aza-Wittig reaction followed by heterocyclization have been used to create fused pyrimidine systems like pyrimido[5,4-c]pyridazines and thiino[2,3-d]pyrimidines. researchgate.net These complex reaction cascades demonstrate the power of sequential reactions to build complex heterocyclic structures in a single pot. While not a direct synthesis of the [4,5-b] rsc.orgnih.govoxazine isomer, the principles of using intramolecular reactions to form the fused ring are broadly applicable.

Modern and Efficient Synthetic Protocols for Pyrimido-oxazines

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally friendly methodologies. This trend has led to the emergence of modern synthetic protocols for constructing heterocyclic systems like pyrimido-oxazines.

One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. nih.govmdpi.com This approach offers significant advantages, including reduced reaction times, higher yields, energy conservation, and high atom economy. nih.gov

While specific examples for the direct synthesis of 5H-Pyrimido[4,5-b] rsc.orgnih.govoxazine via MCRs are not extensively documented in the provided search results, the synthesis of structurally related pyrimido[4,5-b]quinolines through a one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil highlights the potential of this strategy. nih.gov Similarly, a four-component synthesis of 9H-pyrimido[4,5-b]indoles has been developed, demonstrating the formation of the pyrimidine ring in a one-pot fashion. mdpi.com These examples suggest that a convergent MCR strategy could be designed for the synthesis of pyrimido-oxazines by selecting appropriate starting materials that contain the necessary functionalities to form both the pyrimidine and oxazine rings in a single operation.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.net Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, increase product yields, and enhance product purities. researchgate.nettsijournals.com

This technology has been successfully applied to the synthesis of various fused pyrimidine systems. For instance, a one-pot, three-component synthesis of pyrimido[4,5-e] rsc.orgnih.govoxazine diones was achieved under both thermal and microwave-assisted conditions, with the microwave method offering a significantly shorter reaction time (5 minutes compared to 1 hour). researchgate.net Another study describes the efficient synthesis of (pyrimido[4,5-e] rsc.orgnih.govnih.govthiadiazin-7-yl)hydrazine derivatives under microwave irradiation, again noting high yields and reduced reaction times. tsijournals.com The synthesis of fluorescent 1,4-dihydropyridine nucleosides via a one-pot, three-component Hantzsch condensation reaction also showed superior results under microwave irradiation compared to conventional heating. nih.gov These examples strongly support the applicability of microwave-assisted techniques for the rapid and efficient synthesis of the 5H-Pyrimido[4,5-b] rsc.orgnih.govoxazine ring system.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Reference
Synthesis of Pyrimido[4,5-e] rsc.orgnih.govoxazine diones 1 hour reaction time 5 minutes reaction time researchgate.net
Synthesis of 1,4-dihydropyridine nucleoside 42% yield 58% yield in 30 minutes nih.gov
Synthesis of (Pyrimido[4,5-e] rsc.orgnih.govnih.govthiadiazin-7-yl) hydrazine Longer reaction times Shorter reaction times, high yields tsijournals.com

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govnih.gov This involves the use of safer solvents (preferably water), one-pot synthesis, MCRs, and alternative energy sources to improve atom economy and reduce waste. nih.gov

The development of sustainable synthetic routes for pyrimido-oxazines and related heterocycles is an active area of research. Green synthetic protocols often combine several modern techniques. For example, the use of ultrasound irradiation in the one-pot synthesis of functionalized 2-oxo-benzo rsc.orgnih.govoxazines resulted in excellent yields without side products. umpr.ac.id A mechanochemical approach, using ball-milling, has been established for the solvent-free and catalyst-free synthesis of pyrimido[4,5-b]quinolines. rsc.org This method is cost-effective and environmentally benign.

Furthermore, the use of reusable catalysts, such as magnetic nanoparticles, in multicomponent reactions represents a significant step towards sustainable synthesis. mdpi.com These catalysts can be easily recovered and reused, reducing waste and cost. The application of these green chemistry principles—such as using water as a solvent, employing catalyst-free conditions, or utilizing energy-efficient methods like microwave or ultrasound irradiation—holds great promise for the future development of sustainable synthetic routes to 5H-Pyrimido[4,5-b] rsc.orgnih.govoxazine and its derivatives. researchgate.netnih.gov

Advanced Synthetic Transformations and Reaction Mechanisms for 5H-Pyrimido[4,5-b]wikipedia.orgmdpi.comoxazine and its Derivatives

The synthesis of the 5H-pyrimido[4,5-b] wikipedia.orgmdpi.comoxazine core and its derivatives relies on a variety of advanced organic reactions. These methodologies facilitate the construction of the fused heterocyclic system and allow for the introduction of diverse substituents, which is crucial for the development of new chemical entities. This section details several key synthetic strategies, including aza-Wittig reactions, Smiles rearrangements, palladium-catalyzed cross-coupling reactions, Michael additions, and Claisen-Schmidt condensations, as well as the underlying reaction mechanisms.

Aza-Wittig Reactions in Fused Pyrimidine Systems

The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-nitrogen double bonds and is particularly useful for the construction of nitrogen-containing heterocycles through intramolecular cyclization. wikipedia.orgchem-station.com This reaction involves the interaction of an iminophosphorane with a carbonyl group, such as an aldehyde or ketone, to yield an imine and a phosphine oxide byproduct. wikipedia.org The mechanism is analogous to the standard Wittig reaction. wikipedia.org

In the context of synthesizing fused pyrimidine systems like 5H-pyrimido[4,5-b] wikipedia.orgmdpi.comoxazine, an intramolecular aza-Wittig reaction can be a key ring-closing step. scispace.com The general strategy involves a pyrimidine precursor bearing both an azide and a carbonyl group (or a group that can be converted to a carbonyl) in appropriate positions. The azide is converted to an iminophosphorane in situ through the Staudinger reaction with a phosphine, typically triphenylphosphine. chem-station.com This intermediate then undergoes an intramolecular reaction with the carbonyl group to form the oxazine ring.

The reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. mdpi.comorganic-chemistry.org This intermediate then collapses, eliminating a stable phosphine oxide molecule and forming the desired C=N bond, which in an intramolecular context, completes the heterocyclic ring. mdpi.com The use of this methodology has been demonstrated in the synthesis of various fused nitrogen heterocycles. scispace.comresearchgate.net

Smiles Rearrangement Approaches to Pyrimido-oxazine Derivatives

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be effectively utilized in the synthesis of heterocyclic compounds, including those with an oxazine ring. chemistry-reaction.commanchester.ac.uk The reaction involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. wikipedia.org For the synthesis of pyrimido-oxazine derivatives, a suitably substituted pyrimidine precursor is required.

A typical precursor for a Smiles rearrangement leading to a pyrimido-oxazine would feature a pyrimidine ring activated by an electron-withdrawing group, a leaving group, and a side chain containing a nucleophilic oxygen atom (e.g., a hydroxyl group) positioned to attack the pyrimidine ring. The reaction is generally base-catalyzed, which deprotonates the nucleophile, initiating the intramolecular attack on the aromatic ring at the carbon atom bearing the leaving group (an ipso substitution). chemistry-reaction.com This forms a spirocyclic intermediate, known as a Meisenheimer complex. manchester.ac.uk Subsequent rearrangement and elimination of the leaving group lead to the formation of the fused oxazine ring. The efficiency of the Smiles rearrangement can be influenced by electronic and steric effects of the substituents on the aromatic ring. chemistry-reaction.com

This strategy has been successfully applied to the synthesis of new pyrimido[4,5-e]tetrazolo[5,1-b] wikipedia.orgmdpi.comchemistry-reaction.comthiadiazine derivatives, which involves an S-N type Smiles rearrangement. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Among these, the Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is particularly valuable for the derivatization of heterocyclic cores like pyrimidines. nih.govmdpi.com This methodology can be applied to a pre-formed 5H-pyrimido[4,5-b] wikipedia.orgmdpi.comoxazine skeleton that has been functionalized with a halogen atom (e.g., chlorine, bromine, or iodine) or a tosylate group. semanticscholar.org

The catalytic cycle of the Suzuki reaction typically begins with the oxidative addition of the palladium(0) catalyst to the halide or triflate of the pyrimido-oxazine derivative, forming a palladium(II) intermediate. csbsju.eduyoutube.com This is followed by transmetalation, where the organic group from the boronic acid or its ester is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. csbsju.edu

The Suzuki cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly versatile method for introducing a wide range of aryl, heteroaryl, or alkyl substituents onto the pyrimido-oxazine scaffold. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired products. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions on Pyrimidine Derivatives

Electrophile Nucleophile Catalyst Base Solvent Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acids Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane Good
Pyrimidin-2-yl tosylates Organosilanes PdCl₂/PCy₃ TBAF/CuCl Dioxane Good to excellent
6-chloro-pyrimidine derivative Arylboronic acids Pd(PPh₃)₄ Not specified Not specified Not specified

Michael Addition and Claisen-Schmidt Condensation Strategies

The Michael addition and Claisen-Schmidt condensation are classic carbon-carbon bond-forming reactions that can be strategically employed in the synthesis of fused heterocyclic systems. The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org In the context of pyrimido-oxazine synthesis, a Michael addition could be used to construct a key intermediate by reacting a pyrimidine-based nucleophile with an appropriate α,β-unsaturated acceptor, or vice versa. This approach has been utilized in the synthesis of pyrimido[4,5-b]quinoline derivatives, where a Michael-type reaction of a 6-aminopyrimidinone with an adduct formed from an aromatic aldehyde and a cyclic ketone leads to cyclization. nih.gov

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgcutm.ac.in This reaction is useful for synthesizing chalcones (α,β-unsaturated ketones), which can then serve as precursors for pyrimidine ring formation. ijres.org For the synthesis of pyrimido-oxazine derivatives, a Claisen-Schmidt condensation could be envisioned to prepare a pyrimidine-containing chalcone, which could then undergo a subsequent cyclization to form the oxazine ring.

Oxidative Additions in Related Oxazine Systems

Oxidative addition is a fundamental step in many catalytic cycles, particularly those involving palladium and other transition metals. csbsju.edu It is a process where a metal complex with a low oxidation state is oxidized by the addition of a substrate, which is cleaved and its fragments are added to the metal center. In the context of palladium-catalyzed reactions for the synthesis of oxazine-containing heterocycles, oxidative addition of a Pd(0) species into an aryl or vinyl halide/triflate bond is often the initiating step of the catalytic cycle. youtube.com

For instance, in the palladium-catalyzed synthesis of 4-methylene-1,3-oxazines from O-homoallyl benzimidates, an intramolecular aza-Wacker-type cyclization is proposed, which is a type of oxidative cyclization. organic-chemistry.org While not a direct synthesis of the pyrimido[4,5-b] wikipedia.orgmdpi.comoxazine ring system, this illustrates the importance of oxidative processes in the formation of the oxazine ring. The nature of the oxidant can be crucial in directing the reaction pathway. organic-chemistry.org

Elucidation of Reaction Pathways and Proposed Mechanisms for Ring Formation

The formation of the 5H-pyrimido[4,5-b] wikipedia.orgmdpi.comoxazine ring system can be rationalized through the mechanisms of the reactions described above.

Aza-Wittig Reaction: The proposed mechanism for ring formation via an intramolecular aza-Wittig reaction begins with the formation of an iminophosphorane from a pyrimidine-substituted azide. This is followed by a [2+2] cycloaddition with a proximate carbonyl group to form an oxazaphosphetane intermediate. Subsequent cycloreversion eliminates triphenylphosphine oxide and forms the C=N bond, thereby closing the oxazine ring. mdpi.com

Smiles Rearrangement: The ring-forming mechanism in a Smiles rearrangement involves the deprotonation of a hydroxyl group on a side chain of the pyrimidine ring. The resulting alkoxide then acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the carbon atom bearing a suitable leaving group. This intramolecular nucleophilic aromatic substitution proceeds through a spirocyclic Meisenheimer intermediate. Collapse of this intermediate with the expulsion of the leaving group yields the thermodynamically more stable pyrimido-oxazine product. chemistry-reaction.commanchester.ac.uk

Palladium-Catalyzed Coupling: While not a ring-forming reaction for the core structure, the mechanism for derivatization via Suzuki coupling is well-established. It involves a catalytic cycle of oxidative addition of a Pd(0) species to a halogenated pyrimido-oxazine, followed by transmetalation with a boronic acid derivative, and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. csbsju.edu

Michael Addition/Claisen-Schmidt Condensation: A plausible mechanism for ring formation using a Michael addition strategy involves the initial formation of an enone via a Knoevenagel or Claisen-Schmidt condensation. nih.gov A 6-aminopyrimidine derivative can then act as a nucleophile in a Michael-type addition to the enone. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the fused pyrimido-oxazine ring system. nih.gov

Table 2: Summary of Synthetic Methodologies and Mechanistic Features

Reaction Key Intermediate Driving Force Application
Aza-Wittig Reaction Oxazaphosphetane Formation of stable P=O bond Ring closure
Smiles Rearrangement Meisenheimer complex Formation of a more stable product Ring formation
Suzuki Cross-Coupling Pd(II) species Reductive elimination Derivatization
Michael Addition Enolate/Enamine Conjugate addition Intermediate synthesis/cyclization
Claisen-Schmidt Condensation Enolate Dehydration Precursor synthesis

Chemical Reactivity and Functionalization of the Pyrimido[4,5-b]rsc.orgrsc.orgoxazine Core

The reactivity of the pyrimido[4,5-b] rsc.orgrsc.orgoxazine system is governed by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. This characteristic is the foundation for a variety of functionalization strategies aimed at modifying the core structure to modulate its physicochemical and biological properties. Preliminary studies have begun to map the reactivity of this heterocyclic system, providing a basis for more extensive synthetic explorations rsc.org.

Nucleophilic substitution is a key transformation for the functionalization of the pyrimido[4,5-b] rsc.orgrsc.orgoxazine core. These reactions typically involve the displacement of a leaving group, such as a halogen or a thioether, from an activated position on the pyrimidine ring by a nucleophile.

In analogous pyrimido-fused systems, such as pyrimido[4,5-b] rsc.orgrsc.orgbenzothiazepines, the substitution of a sulfoxide group (an oxidized thioether) with amine nucleophiles has been demonstrated. This reaction proceeds readily, highlighting the potential for similar transformations on the pyrimido[4,5-b] rsc.orgrsc.orgoxazine core to introduce diverse functionalities nih.gov. The efficiency of these reactions allows for the generation of libraries of novel compounds for further investigation nih.gov.

The introduction of a halogen atom, typically chlorine, at specific positions of the pyrimidine ring provides a versatile handle for subsequent nucleophilic substitution reactions. While direct examples on the 5H-pyrimido[4,5-b] rsc.orgrsc.orgoxazine core are not extensively detailed in readily available literature, the reactivity of chloro-substituted pyrimidines is well-established. For instance, 2-amino-4-chloro-pyrimidine derivatives undergo substitution with various amines under microwave irradiation, demonstrating a facile method for introducing amino functionalities nih.gov.

Similarly, thioether (e.g., methylthio) groups serve as effective leaving groups that can be displaced by a range of nucleophiles. Research on related heterocyclic systems, such as pyrimido[4,5-b] rsc.orgrsc.orgbenzothiazepines, has shown that an aryl sulfide group can be selectively oxidized to the corresponding sulfoxide. This enhances its leaving group ability, facilitating facile substitution by nucleophiles like amines nih.gov. This two-step strategy of oxidation followed by nucleophilic substitution provides an efficient route to novel derivatives that would be otherwise difficult to access nih.gov. The application of such methodologies to thioether-substituted pyrimido[4,5-b] rsc.orgrsc.orgoxazines represents a promising avenue for the synthesis of new chemical entities.

Structure Activity Relationship Sar Studies of Pyrimido 4,5 B 1 2 Oxazine Derivatives

General Principles of SAR in Fused Heterocyclic Scaffolds

The SAR of such scaffolds is often explored by systematically modifying different positions of the ring system. Key considerations include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the molecule, influencing its ionization state at physiological pH and its ability to interact with biological targets.

Steric Factors: The size and shape of substituents can dictate the molecule's ability to fit into the binding pocket of a target protein. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance.

Hydrophobicity/Hydrophilicity: The balance between lipophilic and hydrophilic properties is critical for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Modifications to the scaffold can be made to optimize this balance.

Impact of Substituent Variation and Skeletal Modifications on Biological Activity

Systematic variation of substituents on the 5H-Pyrimido[4,5-b] nih.govnih.govoxazine (B8389632) core can lead to significant changes in biological activity. While specific SAR data for the 5H-Pyrimido[4,5-b] nih.govnih.govoxazine nucleus is limited in publicly available literature, valuable insights can be drawn from closely related structures such as dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives, which have been investigated as GPR119 agonists for the treatment of type 2 diabetes.

In a study on dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives, modifications at the 4 and 8 positions were explored. The introduction of various aliphatic amine moieties at one position and substituted benzonitrile at another demonstrated a significant impact on GPR119 agonistic activity. For instance, the presence of a tropine (B42219) amine ring at one of the positions led to more potent agonistic activity compared to piperidine (B6355638) or other rigid bicyclic amines.

Skeletal modifications, such as altering the ring size or introducing heteroatoms at different positions, can also profoundly affect biological activity. For example, in the broader class of pyrimidine-fused heterocycles, expanding the oxazine ring to a diazepine ring or replacing the oxygen atom with sulfur or nitrogen would create new chemical entities with potentially different biological profiles. These modifications alter the geometry and electronic distribution of the molecule, leading to different interactions with biological targets.

Table 1: Illustrative SAR of Dihydropyrimido[5,4-b] nih.govnih.govoxazine Derivatives as GPR119 Agonists

CompoundR1 (Position 4)R2 (Position 8)EC50 (nM)
1 Piperidin-4-yl-amino3-Fluoro-4-cyanophenyl>1000
2 Tropin-3-yl-amino3-Fluoro-4-cyanophenyl13
3 (1-Isopropylpiperidin-4-yl)amino3-Fluoro-4-cyanophenyl25
4 (1-(5-chloropyrimidin-2-yl)piperidin-4-yl)amino3-Fluoro-4-cyanophenyl12

This table is generated for illustrative purposes based on findings from related compounds and does not represent actual data for 5H-Pyrimido[4,5-b] nih.govnih.govoxazine.

Conformational Restriction Strategies and Their Influence on Selectivity

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity. By rigidifying a flexible molecule, the entropic penalty of binding to a target is reduced, which can lead to a more favorable binding affinity. For fused heterocyclic systems like 5H-Pyrimido[4,5-b] nih.govnih.govoxazine, conformational restriction can be achieved by introducing additional rings, bulky substituents, or incorporating double bonds.

These strategies can lock the molecule into a specific conformation that is more complementary to the target's binding site. This can also improve selectivity, as the rigidified molecule may have a reduced affinity for off-target proteins that would otherwise bind to one of its other flexible conformations. For example, in related pyrimido-indole derivatives, conformational restriction of an N-aryl group using a tetrahydroquinoline moiety was explored to understand its impact on microtubule depolymerizing activity. nih.gov

Rational Design and Optimization Approaches for Pyrimido-oxazine Scaffolds

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design and optimize lead compounds. For pyrimido-oxazine scaffolds, this approach involves computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding of derivatives to a target and to guide synthetic efforts.

The optimization process for a pyrimido-oxazine scaffold would typically involve:

Identification of a Hit Compound: A compound with initial, albeit weak, activity is identified through screening.

SAR Exploration: A library of analogs is synthesized by modifying various positions of the pyrimido-oxazine core to establish initial SAR trends.

Computational Modeling: Molecular docking studies are performed to visualize the binding mode of the active compounds within the target's active site. This helps to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for activity.

Structure-Based Design: Based on the docking poses, new modifications are designed to enhance these key interactions. This could involve introducing substituents that can form additional hydrogen bonds or fill a hydrophobic pocket.

Iterative Optimization: The newly designed compounds are synthesized and tested, and the results are used to refine the SAR and computational models. This iterative cycle of design, synthesis, and testing is continued until a compound with the desired potency, selectivity, and pharmacokinetic profile is obtained.

For instance, in the development of inhibitors for the RET tyrosine kinase based on a dihydropyrimido[5,4-b] nih.govnih.govoxazin-4-amine scaffold, structural optimization was guided by the need to target both wild-type and drug-resistant mutants of the enzyme. researchgate.net This involved modifying substituents on the N-phenyl ring to achieve potent inhibition of the target kinase. researchgate.net

Biological Activity and Mechanistic Insights of Pyrimido 4,5 B 1 2 Oxazine Derivatives in Drug Discovery

Kinase Inhibition and Cellular Pathway Modulation

Derivatives of the pyrimido[4,5-b] nih.govgoogle.comoxazine (B8389632) core structure have been investigated for their ability to inhibit several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them important therapeutic targets.

Mechanistic Target of Rapamycin (mTOR) Inhibition and PI3K/mTOR Pathway Modulators

The phosphatidylinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is frequently observed in cancer and certain neurological disorders.

A notable development in this area is a second-generation tricyclic pyrimido-pyrrolo-oxazine derivative, which has demonstrated highly selective mTOR inhibition. researchgate.net This compound, referred to as compound 11 , emerged from the exploration of heteroaromatic rings that engage the binding affinity region in the mTOR kinase. researchgate.net A key feature of this inhibitor is its predicted ability to cross the blood-brain barrier (BBB), suggesting its potential application in treating neurological conditions where mTOR dysregulation is implicated, such as tuberous sclerosis, which can lead to epilepsy and cognitive impairment. researchgate.net

The optimization of this series involved modifying the heteroaromatic ring. It was discovered that moving a trifluoromethyl (CF3) group from the para to the meta position on a pyridine (B92270) scaffold (as in compound 11 ) led to a significant increase in both mTOR potency and selectivity over PI3K. researchgate.net

Table 1: mTOR Inhibition by a Pyrimido-pyrrolo-oxazine Derivative

Compound Key Features Significance

| 11 (3-CF3-substituted pyridine derivative) | Highly selective mTOR inhibitor with predicted blood-brain barrier permeability. | Potential for treating central nervous system disorders associated with mTOR hyperactivation. researchgate.net |

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a vital role in the development and function of the nervous system. Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode for Trk proteins, can lead to constitutively active kinases that drive the growth of various cancers.

Research into pyrimido[4,5-b]indole derivatives, which share a core pyrimidine (B1678525) ring fused to a five-membered nitrogen-containing ring, has identified dual inhibitors of both RET (rearranged during transfection) and TRK kinases. researchgate.net While not a direct pyrimido[4,5-b] nih.govgoogle.comoxazine, this scaffold provides insight into how the broader pyrimido-fused systems can be adapted to target Trk kinases. These dual inhibitors are seen as beneficial for treating tumors with genetic alterations in both RET and TRK, and for potentially overcoming resistance mechanisms that can arise from treatment with selective inhibitors. researchgate.net

The development of these inhibitors showcases the potential of the pyrimido-indole scaffold as a "warhead" for creating dual-action anticancer agents. researchgate.net

Other Relevant Kinase Target Interactions

Beyond the well-known mTOR and Trk pathways, derivatives of pyrimido-fused systems have been explored for their activity against other kinase targets. Specifically, 9H-pyrimido[4,5-b]indol-4-amine derivatives have been identified as inhibitors of Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov

The inhibitory activity of these compounds was found to be in the micromolar and submicromolar range. nih.gov The study of different isomers and substituted versions of these pyrimidoindoles revealed that the pyrimido[4,5-b]indol-4-amines were generally more active than their pyrimido[5,4-b]indol-4-amine counterparts, especially when a nitro group was present on the indole (B1671886) ring. nih.gov

Notably, some of these compounds displayed submicromolar IC50 values against CK1δ/ε. nih.gov The replacement of a sulfur atom in a related thieno[2,3-d]pyrimidin-4-amine (B81154) with a nitrogen atom to form the pyrimido[4,5-b]indole structure resulted in increased inhibitory potency against DYRK1A. nih.gov

Table 2: Inhibition of Other Kinases by 9H-Pyrimido[4,5-b]indol-4-amine Derivatives

Kinase Target Activity Range Key Findings
CK1δ/ε Submicromolar to micromolar IC50 values. The position of the aminopyrimidine ring and substituents influences activity. nih.gov

| DYRK1A | Micromolar to submicromolar IC50 values. | The pyrimido[4,5-b]indole scaffold showed improved activity over related heterocyclic systems. nih.gov |

Enzyme Inhibition and Related Biological Processes

In addition to kinase inhibition, pyrimido[4,5-b] nih.govgoogle.comoxazine derivatives have been shown to inhibit other classes of enzymes involved in distinct metabolic and physiological processes.

Factor Xa Inhibition

No relevant research findings were identified for the inhibition of Factor Xa by 5H-Pyrimido[4,5-b] nih.govgoogle.comoxazine derivatives.

Acyl CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Acyl CoA:Diacylglycerol Acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a therapeutic strategy being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes.

A series of 6-phenylpyrimido[4,5-b] nih.govgoogle.comoxazine derivatives have been discovered and optimized as potent and selective DGAT1 inhibitors. nih.govnih.govrsc.org The research began with a moderately potent hit from a high-throughput screening (HTS) campaign. nih.gov Structure-activity relationship (SAR) studies led to the discovery of phenylcyclohexylacetic acid 1 , which exhibited good DGAT1 inhibitory activity and selectivity. nih.govnih.gov

However, preclinical toxicity studies revealed that a metabolite of this compound caused an elevation in liver enzymes. nih.govnih.gov To address this, further analogues were synthesized to block the formation of the toxic metabolite. This effort resulted in the discovery of spiroindane 42 , which showed significantly improved DGAT1 inhibition compared to the initial lead compound. nih.govnih.gov This spiroindane derivative was well-tolerated in rodent models and demonstrated efficacy in an oral triglyceride uptake study in mice. nih.govnih.gov

Table 3: DGAT1 Inhibition by 6-Phenylpyrimido[4,5-b] nih.govgoogle.comoxazine Derivatives

Compound Key Features Significance
Phenylcyclohexylacetic acid 1 Good DGAT1 inhibitory activity and selectivity. Initial lead compound with a metabolic liability. nih.govnih.gov

| Spiroindane 42 | Significantly improved DGAT1 inhibition and a better safety profile. | A promising candidate with in vivo efficacy and no observed liver toxicity. nih.govnih.gov |

15-Lipoxygenase (15-LO) Inhibition

The 15-lipoxygenase (15-LO) enzyme is a key player in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Its inhibition is considered a promising strategy for treating inflammatory conditions and certain types of cancer. Research into pyrimido-fused heterocycles has identified potent 15-LO inhibitors, particularly within the pyrimido[4,5-b] nih.govunar.ac.idbenzothiazine series, a sulfur-containing analogue of the pyrimido-oxazine core.

A series of 2-substituted pyrimido[4,5-b] nih.govunar.ac.idbenzothiazines were synthesized and evaluated for their ability to inhibit soybean 15-lipoxygenase (SLO). mdpi.com Among the synthesized compounds, the 2-(4-methyl piperazinyl) analog demonstrated the most potent inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 8.9 µM. mdpi.com Further studies revealed that substituting the 4-methyl group with an n-propyl group could double the inhibitory potency. mdpi.com Docking studies suggested that the inhibitory mechanism involves an essential interaction where the sulfur atom of the thiazine (B8601807) ring orients toward the iron atom in the active site of the 15-LO enzyme. mdpi.com

The structure-activity relationship (SAR) studies highlighted the importance of the substituent at the 4-position of the pyrimido[4,5-b] nih.govunar.ac.idbenzothiazine core. The absence of a 4-methyl group was found to significantly decrease the 15-LO inhibitory activity, a finding supported by ab initio calculations. unar.ac.idnih.gov Another study on dipyrimido[4,5-b:5,4-e] nih.govunar.ac.idthiazine derivatives identified a compound with an IC50 of 14.4 µM, where a hydrogen bond interaction between the nitrogen of a piperazine (B1678402) ring and the Ser489 residue of the enzyme was suggested to be crucial for inhibition. researchgate.net

Table 1: 15-Lipoxygenase Inhibitory Activity of Selected Pyrimido-Fused Derivatives

Compound Class Specific Derivative Target IC50 (µM) Key Findings Reference(s)
Pyrimido[4,5-b] nih.govunar.ac.idbenzothiazine 2-(4-methyl piperazinyl) analog Soybean 15-LO 8.9 Potent inhibition observed. mdpi.com
Pyrimido[4,5-b] nih.govunar.ac.idbenzothiazine 4-n-propyl analog Soybean 15-LO ~2x increase vs methyl Alkyl group at position 4 enhances potency. mdpi.com
Pyrimido[4,5-b] nih.govunar.ac.idbenzothiazine Derivative 4d 15-LO 18 Interaction with iron in the active site is key. mdpi.com

DNA Gyrase and DNA Replication Inhibition (Analogy to Quinolone Chemotherapeutics)

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately results in bacterial cell death, making it a well-validated target for antibiotics like the quinolones. The pyrimido-fused heterocyclic scaffold has emerged as a promising framework for the development of new DNA gyrase inhibitors.

A novel series of amide-linked pyrimido[4,5-b]indol-8-amine derivatives were identified as inhibitors of bacterial type II topoisomerases, including DNA gyrase. These compounds demonstrated high potency against Gram-positive bacteria and various drug-resistant clinical isolates of Mycobacterium tuberculosis. This activity profile establishes the pyrimido-fused systems as a viable scaffold for targeting bacterial DNA gyrase.

The mechanism of action of quinolone antibiotics involves interference with the DNA cleavage and resealing function of the DNA gyrase A subunit. Similarly, pyrimido-fused derivatives, such as pyrimido[1,6-a]benzimidazoles, have also been shown to target the A subunit of DNA gyrase. This shared mechanistic target underscores the analogy between these pyrimido-derivatives and quinolone chemotherapeutics, positioning them as a potential new class of antibacterial agents to combat the growing threat of antimicrobial resistance.

Receptor Ligand and Modulator Development

G-Protein Coupled Receptor (GPCR) Agonism (e.g., GPR119)

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes mellitus (T2DM). Its activation in pancreatic β-cells and gastrointestinal L-cells stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide 1 (GLP-1). A series of novel 4,8-disubstituted dihydropyrimido[5,4-b] nih.govunar.ac.idoxazine derivatives have been developed and optimized as potent GPR119 agonists. nih.gov

Many of the designed compounds in this series showed significant agonistic activity. Notably, compounds 10 and 15 were identified as highly potent agonists with half-maximal effective concentration (EC50) values of 13 nM and 12 nM, respectively. nih.gov In structure-activity relationship studies, incorporating a tropine (B42219) amine ring at one position was found to be more beneficial for agonistic activity than piperidine (B6355638) or other rigid bicyclic amines. Further optimization of this tropine-containing compound with an isopropyl carbamate (B1207046) N-substitution led to derivative 15 , which exhibited the greatest potency and inherent activity.

Table 2: GPR119 Agonistic Activity of Dihydropyrimido[5,4-b] nih.govunar.ac.idoxazine Derivatives

Compound EC50 (nM) Key Structural Features Therapeutic Implication Reference(s)
10 13 Contains a tropine amine ring Potent GPR119 agonist for T2DM nih.gov

| 15 | 12 | Isopropyl carbamate of tropine ring | Most potent agonist in the series | nih.gov |

Adrenoceptor Subtype Ligand Development (e.g., Alpha-1 Adrenoceptor)

Alpha-1 (α1) adrenoceptors are involved in various physiological processes, including the regulation of blood pressure. Ligands that target α1-adrenoceptor subtypes are important for treating conditions like hypertension. Research has shown that pyrimido-fused systems can serve as potent and selective ligands for these receptors. Specifically, derivatives of the pyrimido[5,4-b]indole class have been extensively studied.

A series of 3-substituted pyrimido[5,4-b]indole-2,4-diones were evaluated for their α1-adrenoceptor affinity. Compounds featuring a (phenylpiperazinyl)alkyl side chain were identified as powerful ligands. The most active compound, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione, displayed an exceptionally high affinity with an inhibitor constant (Ki) of 0.21 nM.

Further development led to a new series of pyrimido[5,4-b]indoles designed as structural analogues of a known α1-AR ligand. Many of these compounds showed a preferential binding affinity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes, demonstrating the potential for developing subtype-selective modulators from this chemical class.

Table 3: Alpha-1 Adrenoceptor Affinity of Pyrimido[5,4-b]indole Derivatives

Compound Target Affinity (Ki) Selectivity Reference(s)
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione α1-Adrenoceptor 0.21 nM Potent ligand

Ion Channel Modulation

Currently, there is a lack of specific published research focusing on the direct modulation of ion channels by compounds with the 5H-pyrimido[4,5-b] nih.govunar.ac.idoxazine core. While this heterocyclic family has demonstrated a wide range of biological activities at enzymes and GPCRs, its interaction with ion channels remains an area that is not extensively documented in available scientific literature. Future research may explore this potential activity to further broaden the pharmacological profile of pyrimido-oxazine derivatives.

Broader Therapeutic Potential of Pyrimido-oxazine Derivatives

The biological activities of pyrimido-oxazine and related pyrimido-fused heterocyclic derivatives extend beyond the specific examples detailed above, suggesting a broad therapeutic potential across various disease areas. The versatility of the pyrimidine and oxazine rings allows for the design of molecules with diverse pharmacological profiles.

Derivatives of related scaffolds like pyrimido[4,5-b]quinolines have been investigated as potential anticancer agents. Some of these compounds have shown promising activity against breast cancer cell lines and have been identified as inhibitors of key signaling proteins like HER2 and EGFR, which are crucial in cancer progression. The general class of oxazines is also known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. unar.ac.id Furthermore, certain pyridopyrimidine derivatives are being studied for their role as kinase inhibitors in cancer therapy and for the treatment of autoimmune disorders. This collective body of research highlights that the pyrimido-oxazine core is part of a larger family of privileged structures in medicinal chemistry with the potential to be developed into treatments for a multitude of human diseases.

Antibacterial Activity

Derivatives of the related pyrimido[4,5-b]quinoline scaffold have demonstrated notable antibacterial properties. unar.ac.idunar.ac.id For instance, a study on novel pyrimido[4,5-b]quinoline-4-one derivatives identified compounds 17b, 9d, and 9c as the most potent antimicrobial agents. unar.ac.idunar.ac.id Another study focused on spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaone derivatives, which were synthesized and evaluated for their in vitro antibacterial activities. nih.gov Similarly, new derivatives of pyrimido[4,5-e] unar.ac.idresearchgate.netcsic.esoxadiazine have been prepared and assessed for their antibacterial effects against various Gram-negative and Gram-positive bacteria. researchgate.net

Some pyrimido[4,5-b] unar.ac.idresearchgate.netdiazepine derivatives have shown promising antibacterial activity, particularly against Neisseria gonorrhoeae, Staphylococcus aureus (ATCC 43300), and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 62.5 µg/mL. mdpi.com Furthermore, a series of pyrimidine and pyrimidopyrimidine analogs were synthesized and showed excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimido[4,5-b] unar.ac.idresearchgate.netoxazine and Related Derivatives

Compound/Derivative Target Bacteria Activity/MIC Reference
Pyrimido[4,5-b]quinoline-4-one derivatives (17b, 9d, 9c) Various microbes Significant antimicrobial activity unar.ac.idunar.ac.id
Spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaones Various bacteria In vitro antibacterial activity nih.gov
Pyrimido[4,5-e] unar.ac.idresearchgate.netcsic.esoxadiazine derivatives Gram-negative and Gram-positive bacteria Antibacterial activity researchgate.net
Pyrimido[4,5-b] unar.ac.idresearchgate.netdiazepine derivatives N. gonorrhoeae, S. aureus, M. tuberculosis MICs: 0.25–62.5 µg/mL mdpi.com

Antiviral Activity (e.g., Anti-HIV)

While direct studies on the anti-HIV activity of 5H-Pyrimido[4,5-b] unar.ac.idresearchgate.netoxazine are limited, related fused pyrimidine systems have shown promise. For example, iminosugar/azasugars fused to a benzo unar.ac.idcsic.esthiazin-4-one ring have exhibited significant HIV-RT inhibitory activities. unar.ac.id Additionally, a computational study explored the antiviral potential of pyrimido[4,5-d]pyrimidine (B13093195) derivatives against SARS-CoV-2. acgpubs.org

Antifungal Activity

Several pyrimido[4,5-b]quinoline derivatives have been investigated for their antifungal properties. One study identified compound D13 as having the most potent antifungal activity against Candida dubliniensis, Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC90 values ranging from 1-4 μg/mL. researchgate.net Compounds D9, D10, D14, and D15 also showed significant inhibitory activity against C. dubliniensis at concentrations of 4-8 μg/mL. researchgate.net

Furthermore, new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones have been synthesized and evaluated for their antifungal activity against Paracoccidioides brasiliensis and Candida spp. nih.gov Compounds 5a, 5f, 5i, 5k, 5m, and 5n demonstrated significant inhibition against P. brasiliensis with MICs ranging from 0.125 to 64 µg/mL. nih.gov In another study, triazinylamino-chalcone 29e and triazinyloxy-chalcone 31g, which can be used to synthesize pyrimido[4,5-b] unar.ac.idresearchgate.netdiazepines, were the most active against Trichophyton rubrum, Trichophyton mentagrophytes, and Aspergillus fumigatus with MICs of 62.5 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Pyrimido[4,5-b] unar.ac.idresearchgate.netoxazine and Related Derivatives

Compound/Derivative Target Fungi Activity/MIC Reference
Compound D13 (pyrimido[4,5-b]quinoline) C. dubliniensis, C. albicans, C. tropicalis, C. neoformans MIC90: 1-4 μg/mL researchgate.net
Compounds D9, D10, D14, D15 (pyrimido[4,5-b]quinoline) C. dubliniensis MIC90: 4-8 μg/mL researchgate.net
Pyrimido[4,5-d]pyridazinone-N-acylhydrazones (5a, 5f, 5i, 5k, 5m, 5n) P. brasiliensis MIC: 0.125-64 µg/mL nih.gov

Anti-Inflammatory Effects

Pyrimido[4,5-b]quinolin-4-ones have been reported to possess anti-inflammatory activity. unar.ac.idresearchgate.netresearchgate.net A study investigating a series of these compounds found that compounds 14 and 15 exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema test in rats, reducing edema by approximately 28% and 25%, respectively. researchgate.net Pyrimido[4,5-d]pyrimidines have also been noted for their anti-inflammatory properties. nih.gov

A series of novel pyrimidine and pyrimidopyrimidine derivatives were assessed for their in vitro anti-inflammatory activity using a membrane stabilization method. nih.gov Compounds 4b, 10c, and 11a-c demonstrated strong anti-hemolytic effects, indicating their potential to protect red blood cells from hemolysis. nih.gov

Antioxidant Properties

Several pyrimido[4,5-b]quinoline derivatives have shown promising antioxidant activity. unar.ac.idunar.ac.idresearchgate.net In one study, compounds 17a, 29b, 5, 19, 23b, and 25b were identified as more promising antioxidant agents than ascorbic acid. unar.ac.idunar.ac.id Another study on novel pyrimido[4,5-b]quinolin-4-one derivatives highlighted the antioxidant potential of this class of compounds. researchgate.net

Research on novel pyrimido[4,5-d]pyrimidines identified compounds 4g, 4i, and 4j as promising antioxidant compounds through neuroprotective analysis against H₂O₂ and ORAC assays. csic.esmdpi.comresearchgate.net Furthermore, a study on pyrimidine and pyrimidopyrimidine derivatives showed that compounds 4b, 10c, and 11a-c exhibited strong antioxidant effects. nih.gov

Table 3: Antioxidant Activity of Selected Pyrimido[4,5-b] unar.ac.idresearchgate.netoxazine and Related Derivatives

Compound/Derivative Assay/Method Activity Reference
Pyrimido[4,5-b]quinoline derivatives (17a, 29b, 5, 19, 23b, 25b) Not specified More promising than ascorbic acid unar.ac.idunar.ac.id
Pyrimido[4,5-d]pyrimidine derivatives (4g, 4i, 4j) Neuroprotective analysis against H₂O₂, ORAC assay Promising antioxidant compounds csic.esmdpi.comresearchgate.net
Pyrimidine and pyrimidopyrimidine derivatives (4b, 10c, 11a-c) Free radical scavenging Strong antioxidant effects nih.gov
Pyrimido[4,5-b]quinolin-4-one derivative (compound 9) ABTS 80% inhibitory effect researchgate.net

Neuroprotective and Anti-Aggregation Activities (e.g., Amyloid-Beta)

A study on novel pyrimido[4,5-d]pyrimidines revealed their potential as neuroprotective agents. csic.esmdpi.comresearchgate.net Compounds 4g, 4i, and 4j were identified as promising neuroprotective and antioxidant agents that also potently inhibit the self-aggregation of amyloid-beta (Aβ)₁₋₄₂. csic.esmdpi.com Specifically, at a concentration of 2.5 μM, compounds 4g, 4i, and 4j showed Aβ₁₋₄₂ aggregation inhibition rates of 16.3%, 25.7%, and 56.6%, respectively. mdpi.com

Anticancer Activity (General Antiproliferative Effects)

Pyrimido[4,5-b]quinoline derivatives have demonstrated notable anticancer activity. nih.gov A series of N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were synthesized and evaluated as potential anticancer agents against breast cancer. nih.gov Compounds 3e, 5a, 5b, 5d, and 5e showed promising activity against the MCF-7 cell line, with compound 5b being the most active (IC₅₀ of 1.67 μM). nih.gov Compound 5b was also found to induce apoptosis and cell cycle arrest at the S phase, and it inhibited the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins p53, Bax, and caspase-7. nih.gov Furthermore, compound 5b showed good inhibition of HER2 with an IC₅₀ of 0.073 μM. nih.gov

Pyrimido[4,5-b] unar.ac.idresearchgate.netdiazepines have also been investigated as anticancer agents, with their mechanism of action involving the inhibition of various kinases such as Aurora A, Aurora B, and KDR. mdpi.com A separate study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines showed that derivatives 7d and 7h were effective against several hematological cancer types. nih.gov

Table 4: Anticancer Activity of Selected Pyrimido[4,5-b] unar.ac.idresearchgate.netoxazine and Related Derivatives

Compound/Derivative Cancer Cell Line/Target Activity/IC₅₀ Reference
Compound 5b (2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one) MCF-7 (Breast Cancer) IC₅₀: 1.67 μM nih.gov
Compound 5b (2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one) HER2 IC₅₀: 0.073 μM nih.gov
Compounds 3e, 5a, 5d, 5e (Pyrimido[4,5-b]quinolines) MCF-7 (Breast Cancer) Promising activity nih.gov
Pyrimido[4,5-b] unar.ac.idresearchgate.netdiazepines Various cancer cells Kinase inhibition (Aurora A, Aurora B, KDR) mdpi.com
Compounds 7d, 7h (4,7-disubstituted pyrimido[4,5-d]pyrimidines) Hematological cancer types Efficacious nih.gov

Anticoagulant Activity

An extensive review of scientific literature indicates that the anticoagulant potential of compounds featuring the 5H-pyrimido[4,5-b] nih.govresearchgate.netoxazine core has not been a significant focus of published research. Currently, there are no prominent studies detailing the evaluation of this specific heterocyclic scaffold as inhibitors of coagulation factors such as Factor Xa or thrombin. Consequently, data on their efficacy, mechanism of action, or structure-activity relationships in the context of anticoagulation are not available in peer-reviewed journals. Research into novel anticoagulants has primarily focused on other heterocyclic systems.

Other Investigated Biological Activities (e.g., Anti-malarial, Anti-tubercular, Anti-leishmanial)

While fused pyrimidine ring systems are a common feature in molecules investigated for various infectious diseases, specific research into the anti-malarial, anti-tubercular, and anti-leishmanial activities of 5H-pyrimido[4,5-b] nih.govresearchgate.netoxazine derivatives is limited.

Anti-malarial Activity: There is a notable lack of dedicated studies assessing the efficacy of the 5H-pyrimido[4,5-b] nih.govresearchgate.netoxazine scaffold against Plasmodium species.

Anti-tubercular Activity: Similarly, investigations into the potential of this scaffold against Mycobacterium tuberculosis are not widely reported in the accessible scientific literature. While some related oxazine derivatives have been noted for general antimicrobial properties, specific data for the pyrimido[4,5-b] nih.govresearchgate.netoxazine core is scarce.

Anti-leishmanial Activity: The potential of 5H-pyrimido[4,5-b] nih.govresearchgate.netoxazine derivatives as therapeutic agents for leishmaniasis has not been explored in depth within published drug discovery campaigns.

The absence of significant findings in these areas suggests that the 5H-pyrimido[4,5-b] nih.govresearchgate.netoxazine core may be an underexplored scaffold for the development of novel anti-infective agents.

Pharmacokinetic Considerations in Pre-Clinical Scaffold Optimization

Pharmacokinetic (PK) properties are critical for the successful development of any chemical scaffold into a viable drug candidate. For the pyrimido[4,5-b] nih.govresearchgate.netoxazine series, pre-clinical optimization has been documented in the context of developing inhibitors for acyl CoA:diacylglycerol acyltransferase 1 (DGAT1). nih.gov

Initial studies identified a phenylcyclohexylacetic acid derivative based on the pyrimido[4,5-b] nih.govresearchgate.netoxazine scaffold (Compound 1) that exhibited good DGAT1 inhibitory activity and selectivity. However, its progression was halted due to preclinical toxicity findings where a metabolite was found to elevate liver enzymes. This necessitated further optimization of the scaffold to block the metabolic pathway responsible for the toxic metabolite formation. nih.gov

This optimization effort led to the discovery of a spiroindane-containing analogue (Compound 42). This second-generation compound not only precluded the formation of the problematic metabolite but also showed significantly improved DGAT1 inhibition. Compound 42 demonstrated acceptable pharmacokinetic properties and was well-tolerated in rodent models, validating the pyrimido[4,5-b] nih.govresearchgate.netoxazine scaffold as a viable backbone for drug design, provided that potential metabolic liabilities are addressed through structural modification. nih.gov

Below is an interactive data table summarizing the pharmacokinetic parameters for a key optimized compound from this series.

CompoundSpeciesParameterValueUnits
Compound 42 (Spiroindane analogue)MouseOral Bioavailability (F)Data Not Publicly Available%
Compound 42 (Spiroindane analogue)MouseEfficacyDemonstrated in oral triglyceride uptake studyN/A
Compound 1 (Phenylcyclohexylacetic acid analogue)RodentPK PropertiesGoodN/A
Compound 1 (Phenylcyclohexylacetic acid analogue)RodentToxicity ConcernMetabolite elevated liver enzymes (ALT, AST)N/A

Pharmacophore Modeling for Target Interaction Elucidation

Pharmacophore modeling is a computational technique used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are critical for binding to a biological target.

For the 5H-pyrimido[4,5-b] nih.govresearchgate.netoxazine scaffold, specific pharmacophore modeling studies have not been extensively published. However, the principles of this approach can be applied to understand target interactions and guide the design of new derivatives. Based on the structure-activity relationship (SAR) data from DGAT1 inhibitor studies, a hypothetical pharmacophore model could be constructed. nih.gov

Such a model for a pyrimido[4,5-b] nih.govresearchgate.netoxazine-based inhibitor would likely include:

Aromatic/Hydrophobic Features: Corresponding to the substituted phenyl group at the 6-position, which is crucial for potency.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring and the oxygen atom in the oxazine ring are potential hydrogen bond acceptors that could interact with amino acid residues in the target's active site.

Defined Vectorial Arrangements: The relative spatial orientation of these features, dictated by the rigid, fused-ring structure of the scaffold, would be a key component of the model.

By generating such a model, researchers could computationally screen large libraries of virtual compounds to identify novel molecules that fit the pharmacophoric requirements. This would enable the discovery of new derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles, not only for the DGAT1 target but for any other target for which active ligands based on this scaffold are identified.

Computational and Theoretical Investigations of Pyrimido 4,5 B 1 2 Oxazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the behavior of electrons in molecules, providing a detailed picture of their electronic structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For heterocyclic systems similar to pyrimido-oxazine, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method combined with various basis sets, are frequently employed to optimize molecular structures and predict vibrational spectra. nih.govnih.gov These theoretical calculations are invaluable for determining the most stable geometry of the molecule and understanding its electronic properties. nih.govekb.eg Studies on related oxazine (B8389632) and pyrimidine (B1678525) derivatives have demonstrated that structural parameters obtained through DFT calculations are often in good agreement with experimental data. nih.govekb.eg

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net For various heterocyclic compounds, the HOMO-LUMO gap has been calculated to predict their reactivity and bioactivity. researchgate.netmdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Heterocyclic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound 1-6.00-2.593.41
Compound 4-6.00-2.753.25
Compound 5-6.5470-2.504.047
Compound 6-6.25-2.993.26

Note: Data presented is for selected 1,2,4-triazine sulfonamide derivatives as illustrative examples of HOMO-LUMO analysis. mdpi.com The specific values for 5H-Pyrimido[4,5-b] researchgate.netresearchgate.netoxazine may differ.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of positive and negative potential. mdpi.com Red and orange colors typically indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. mdpi.comcolab.ws MEP analysis helps in predicting sites for intermolecular interactions, such as hydrogen bonding. mdpi.com

Computational methods, especially DFT, are used to determine the optimized three-dimensional geometry of molecules. nih.gov These studies provide precise information on bond lengths, bond angles, and dihedral angles. jchemrev.comdntb.gov.ua By finding the lowest energy conformation, researchers can understand the most stable arrangement of atoms in the molecule. This structural information is crucial as the specific shape of a molecule dictates how it can interact with other molecules, including the active sites of proteins. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies on derivatives of the pyrimido-oxazine scaffold have been performed to explore their potential as therapeutic agents. For instance, pyrimido[5,4-b] researchgate.netresearchgate.netoxazine derivatives have been investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov Similarly, pyrimido-pyrrolo-oxazine compounds have been identified as selective inhibitors of the mTOR kinase, an important target in cancer therapy. unimi.itacs.org

These docking studies help to elucidate the specific interactions between the ligand and the amino acid residues within the protein's binding site. Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the binding mode and affinity, researchers can predict the inhibitory or agonistic potential of the compound and guide further structural modifications to enhance its efficacy and selectivity. nih.gov

Prediction and Correlation with Inhibitory Activity

Computational methods are pivotal in predicting the biological activities of novel compounds, thereby guiding synthetic efforts and streamlining the drug discovery process. For heterocyclic systems like pyrimido-oxazines, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are the primary tools used to predict and correlate their chemical structure with inhibitory activity against various biological targets.

QSAR Modeling: This technique establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pyrimidine-based heterocycles, QSAR studies have been successfully used to identify key molecular descriptors that influence their inhibitory potential. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For instance, in a study on related pyrimido-isoquinolin-quinone derivatives, QSAR models demonstrated that steric, electronic, and hydrogen-bond acceptor properties were crucial for their antibacterial activity. The models showed that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on an associated benzene ring were favorable for increased activity. [cite: ] Such models, once validated, can be used to predict the inhibitory potency of newly designed 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine derivatives before their synthesis.

Molecular Docking: This method simulates the interaction between a small molecule (ligand), such as a 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine derivative, and the binding site of a target protein. By calculating the binding affinity and analyzing the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), researchers can predict whether a compound is likely to be an inhibitor. For example, computational studies on pyrimidohexahydroquinoline candidates against the Mcl-1 enzyme used molecular docking to predict binding energies, which correlated with their in vitro antiproliferative activity. nih.gov A similar approach for 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine would involve docking various derivatives into the active site of a relevant enzyme or receptor to prioritize compounds with the most favorable binding modes and energies for synthesis and biological testing.

The combination of QSAR and molecular docking provides a powerful predictive tool. A hypothetical QSAR study on a series of 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine derivatives might yield a predictive equation and data as illustrated in the table below.

Compound IDR1-SubstituentLog(1/IC50) ExperimentalLog(1/IC50) PredictedKey Descriptors (Example)
PO-01-H4.24.1Dipole Moment: 2.5 D
PO-02-CH34.54.6Dipole Moment: 2.8 D
PO-03-Cl5.15.0Dipole Moment: 1.9 D
PO-04-OCH34.84.7Dipole Moment: 3.1 D
PO-05-NO25.55.6Dipole Moment: 0.8 D

Regioselectivity and Conformational Analysis via Computational Methods

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms, regioselectivity, and conformational preferences.

Regioselectivity: Many synthetic routes leading to fused heterocyclic systems can result in multiple isomers. Computational chemistry can predict the most likely product by calculating the activation energies for the different possible reaction pathways. The pathway with the lower energy barrier is kinetically favored. For the synthesis of related pyrimido[4,5-b] nih.govmdpi.combenzothiazines, a related heterocyclic system, computational studies have been used to investigate the tautomerism of key intermediates and the regioselectivity of the cyclization step from both kinetic and thermodynamic viewpoints. [cite: ] Applying this to the synthesis of a substituted 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine, DFT calculations could be used to model the transition states of competing cyclization pathways, thereby predicting the regiochemical outcome.

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. The 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine ring system is not planar and can exist in various conformations. Computational methods can determine the relative energies of these conformers to identify the most stable, low-energy shapes the molecule is likely to adopt. Semi-empirical methods and DFT are often used to perform conformational scans, where the potential energy surface of the molecule is explored by systematically rotating its single bonds. For instance, studies on N-acylated bicyclic pyridazine derivatives have used semiempirical calculations alongside NMR measurements to determine the energy barriers of rotation around amide bonds and to identify stable ring conformations. nih.gov Such an analysis for 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine would reveal its preferred geometry, which is essential information for understanding its potential receptor binding.

Computational MethodTaskKey Outputs
DFT (B3LYP/6-31G)Transition State SearchActivation Energies (Ea), Reaction Enthalpies (ΔH)
DFT (B3LYP/6-31G)Tautomer Energy CalculationRelative Stabilities of Tautomers
Semi-empirical (AM1)Potential Energy Surface ScanConformational Energy Minima, Rotational Barriers

Electronic Structure and Receptor Affinity Relationships

The affinity of a drug molecule for its receptor is fundamentally governed by its electronic properties. Computational quantum mechanics allows for the detailed calculation of a molecule's electronic structure, providing insights that can be correlated with receptor binding affinity.

Electronic Structure Calculation: DFT calculations are used to determine various electronic properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of chemical reactivity, while the electrostatic potential map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are critical for intermolecular interactions like hydrogen bonding and electrostatic attraction with a receptor. nih.gov

Receptor Affinity Relationships: By calculating these electronic descriptors for a series of 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine derivatives and correlating them with experimentally determined receptor binding affinities (e.g., Ki values), researchers can develop structure-affinity relationships (SAR). This approach was used in a study on multi-target heterocycle piperazine (B1678402) derivatives, where significant relationships were found between the electronic structure and affinities for D2, 5-HT1A, 5-HT2A, and H3 receptors. [cite: ] The study identified specific local atomic reactivity indices that varied with receptor affinity, allowing for the suggestion of partial 2D pharmacophores. For 5H-Pyrimido[4,5-b] nih.govmdpi.comoxazine, such an analysis could identify which atoms or functional groups are most critical for receptor binding and guide the design of derivatives with enhanced affinity and selectivity.

Electronic DescriptorDefinitionRelevance to Receptor Affinity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons. Important for charge-transfer interactions.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons. Important for charge-transfer interactions.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)3D map of electrostatic potentialIdentifies regions for hydrogen bonding and electrostatic interactions with the receptor.
Mulliken Atomic ChargesCharge distribution on each atomHelps to quantify electrostatic interactions at the atomic level.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 5H-pyrimido[4,5-b] uctjournals.comoxazine (B8389632) derivatives will likely focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods. The application of MAOS to the synthesis of pyrimidooxazine scaffolds can be expected to streamline the preparation of compound libraries for biological screening.

Multi-component Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step. Designing novel MCRs for the assembly of the 5H-pyrimido[4,5-b] uctjournals.comoxazine core would represent a significant advancement in the field, enabling greater structural diversity with improved atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The translation of key synthetic steps for pyrimidooxazine synthesis to flow chemistry setups could facilitate large-scale production for preclinical and clinical studies.

Catalytic Methods: The exploration of novel catalysts, including metal-based and organocatalysts, could open up new avenues for the functionalization of the pyrimidooxazine ring system. This would allow for the introduction of a wider range of substituents, which is crucial for fine-tuning the pharmacological properties of these compounds.

Exploration of New Biological Targets and Mechanisms of Action

While 5H-pyrimido[4,5-b] uctjournals.comoxazine derivatives have been investigated for their activity against a variety of targets, there remains a vast, unexplored landscape of potential therapeutic applications. Future research will likely focus on:

Kinase Inhibition: Many pyrimidine-containing compounds are known to be potent kinase inhibitors. High-throughput screening of pyrimidooxazine libraries against a broad panel of kinases could identify novel inhibitors for the treatment of cancer and other diseases.

Epigenetic Targets: There is growing interest in the development of small molecules that modulate the activity of epigenetic enzymes such as histone deacetylases (HDACs) and methyltransferases. The unique structural features of the pyrimidooxazine scaffold may be amenable to targeting these important enzyme families.

Neglected Tropical Diseases: The development of new drugs for neglected tropical diseases is a global health priority. Screening of pyrimidooxazine derivatives against parasites such as Plasmodium falciparum (malaria) and Leishmania species could lead to the discovery of new antiparasitic agents.

Viral Infections: The ongoing threat of viral pandemics highlights the need for new antiviral drugs. The pyrimidooxazine scaffold could serve as a starting point for the development of inhibitors of viral enzymes or entry processes.

Advanced SAR and Scaffold Diversification Strategies for Enhanced Potency and Selectivity

To improve the drug-like properties of 5H-pyrimido[4,5-b] uctjournals.comoxazine derivatives, advanced medicinal chemistry strategies will be crucial. These include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential for understanding how different substituents on the pyrimidooxazine core influence biological activity. This knowledge can then be used to guide the design of more potent and selective compounds.

Scaffold Hopping: This strategy involves replacing the central pyrimidooxazine core with other structurally related or unrelated scaffolds while retaining key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for identifying small, low-affinity fragments that bind to a biological target. These fragments can then be grown or linked together to create more potent lead compounds. The pyrimidooxazine scaffold itself could be considered a fragment that can be elaborated upon.

Integration of In Silico and Experimental Approaches in Modern Drug Design

The combination of computational and experimental methods is now an integral part of modern drug discovery. For the 5H-pyrimido[4,5-b] uctjournals.comoxazine system, this integrated approach can be applied in several ways:

Molecular Docking and Virtual Screening: Computational docking can be used to predict how pyrimidooxazine derivatives bind to their biological targets. This information can be used to prioritize compounds for synthesis and testing, as well as to design new compounds with improved binding affinity. Virtual screening of large compound libraries can also be used to identify new pyrimidooxazine-based hits.

Pharmacophore Modeling: Pharmacophore models represent the key steric and electronic features required for biological activity. These models can be used to guide the design of new compounds and to search for other scaffolds that fit the pharmacophore.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrimidooxazine derivatives. This can help to identify potential liabilities early in the drug discovery process and to guide the design of compounds with more favorable pharmacokinetic profiles.

Potential Applications in Other Scientific Disciplines Beyond Medicinal Chemistry

While the primary focus of research on 5H-pyrimido[4,5-b] uctjournals.comoxazine has been in medicinal chemistry, the unique properties of this heterocyclic system may also lend themselves to applications in other fields:

Materials Science: The planar structure and potential for π-π stacking of the pyrimidooxazine core could make these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Agrochemicals: The pyrimidine (B1678525) ring is a common feature in many commercially successful herbicides and insecticides. The exploration of the biological activity of pyrimidooxazine derivatives in an agricultural context could lead to the discovery of new crop protection agents. uctjournals.com

Chemical Biology: Pyrimidooxazine derivatives with fluorescent properties could be developed as probes for studying biological processes. For example, a fluorescently labeled pyrimidooxazine could be used to visualize the localization of its target protein within a cell.

Q & A

Q. What are the common synthetic routes for 5H-Pyrimido[4,5-b][1,4]oxazine derivatives, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, oxidation, or reduction steps. For example:
  • Substitution : Sodium methoxide or potassium tert-butoxide in THF facilitates nucleophilic substitution at the pyrimidine ring .

  • Reduction : Sodium borohydride (NaBH₄) reduces ketones or aldehydes to alcohols, as seen in the synthesis of 2-amino-4-hydroxy-5-formyl-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazines .

  • Oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes intermediates to quinone-like structures .

  • Key Variables : Reaction temperature (e.g., reflux in dioxane for 6–10 hours) and solvent polarity significantly impact regioselectivity .

    Table 1: Representative Synthetic Pathways

    Starting MaterialReagents/ConditionsMajor ProductYield (%)Reference
    4,6-Dichloro-2-(methylsulfanyl)pyrimidineLDA, aldehydes1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones60–85
    Tetrahydro-2H-pyran derivativesNaBH₄, methanol3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazines72

Q. How can researchers characterize 5H-Pyrimido[4,4oxazine derivatives using spectroscopic and analytical methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the 5-formyl group in 2-amino-4-hydroxy-5-formyl derivatives shows a characteristic singlet at δ 9.8–10.2 ppm .
  • Elemental Analysis : Used to validate purity (C, H, N ±0.4% tolerance) after recrystallization from boiling water .
  • LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₃O derivatives) and fragmentation patterns .

Advanced Research Questions

Q. What structural modifications enhance the pharmacological activity of this compound derivatives as TRPA1 inhibitors?

  • Methodological Answer :
  • Core Modifications : Introducing electron-withdrawing groups (e.g., chloro, methoxy) at positions 3 and 5 improves binding to TRPA1 channels. For example, 3H,4H,5H,6H,7H-pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives showed IC₅₀ values < 100 nM in TRPA1 inhibition assays .

  • Side Chain Optimization : Alkyl or aryl substituents on the oxazine ring enhance metabolic stability. Computational docking (e.g., AutoDock Vina) predicts interactions with cysteine residues in the TRPA1 binding pocket .

    Table 2: TRPA1 Inhibition Data

    DerivativeR₁R₂IC₅₀ (nM)Selectivity (vs. TRPV1)
    Compound AClOCH₃78>100x
    Compound BNO₂CH₃45>50x

Q. How do contradictory data on this compound’s role in 15-lipoxygenase (15-LOX) inhibition arise, and how can they be resolved?

  • Methodological Answer :
  • Source of Contradictions : Variability in assay conditions (e.g., pH, substrate concentration) and substituent effects. For example, 4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine shows 15-LOX IC₅₀ = 0.8 μM in one study but 2.1 μM in another due to differences in buffer composition .
  • Resolution Strategies :

Standardize assays using ammonium acetate buffer (pH 6.5) for consistent enzyme activity .

Validate results with orthogonal methods (e.g., HPLC-based oxygen consumption assays) .

Q. What computational approaches are effective for predicting the bioavailability of this compound-based drug candidates?

  • Methodological Answer :
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (optimal range: 2.5–3.5) and polar surface area (PSA < 90 Ų) .
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI for lipid bilayer systems .
  • Case Study : Derivatives with a 5-hydroxymethyl group exhibit improved aqueous solubility (logS = -3.2) compared to unsubstituted analogs (logS = -4.8) .

Data Reproducibility and Optimization

Q. What strategies mitigate low yields in the synthesis of multi-substituted pyrimido[4,5-b][1,4]oxazines?

  • Methodological Answer :
  • Catalyst Screening : BF₃·Et₂O in ethyl acetate improves cyclization efficiency (yield increase from 40% to 72%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 2 hours for amidine coupling steps .
  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate isomers .

Key Research Gaps

  • Structural Elucidation : Limited high-resolution X-ray crystallography data for this compound-protein complexes.
  • In Vivo Studies : Most pharmacological data are derived from in vitro assays; animal models for neurodegenerative diseases (e.g., ALS) are underdeveloped .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.